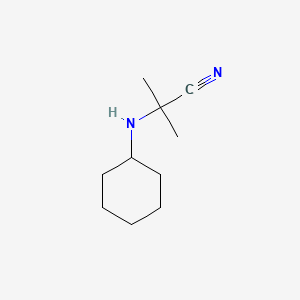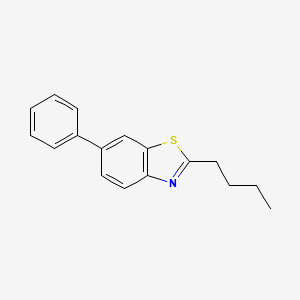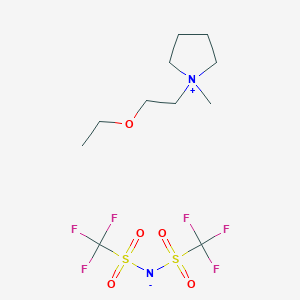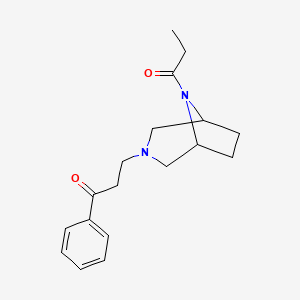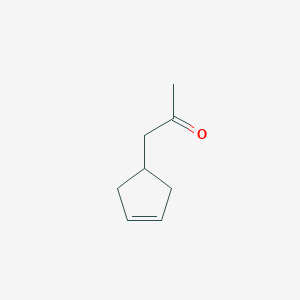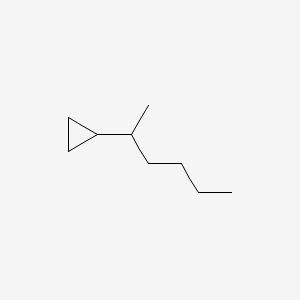
2-Cyclopropylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-METHYLPENTYL)CYCLOPROPANE, also known as 2-Cyclopropylhexane, is a cycloalkane with the molecular formula C9H18 and a molecular weight of 126.2392 g/mol . This compound is characterized by a cyclopropane ring attached to a 1-methylpentyl group, making it a unique structure among cycloalkanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives, including (1-METHYLPENTYL)CYCLOPROPANE, involves the reaction of carbenes with alkenes. Carbenes, such as methylene (H2C), can be generated in situ from reagents like chloroform and potassium hydroxide (KOH). The reaction typically proceeds under mild conditions and results in the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs microwave-assisted protocols to enable rapid preparation. These methods use fluorinated acetate salts and low boiling-point solvents, avoiding highly toxic or ozone-depleting substances .
Analyse Chemischer Reaktionen
Types of Reactions: (1-METHYLPENTYL)CYCLOPROPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: Halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
(1-METHYLPENTYL)CYCLOPROPANE has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: Cyclopropane derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-METHYLPENTYL)CYCLOPROPANE involves its interaction with molecular targets through its cyclopropane ring. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness: (1-METHYLPENTYL)CYCLOPROPANE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cycloalkanes.
Eigenschaften
CAS-Nummer |
6976-28-9 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
hexan-2-ylcyclopropane |
InChI |
InChI=1S/C9H18/c1-3-4-5-8(2)9-6-7-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
IYZQDBIQGSJSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


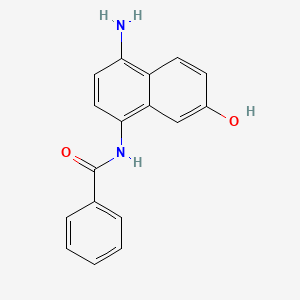
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
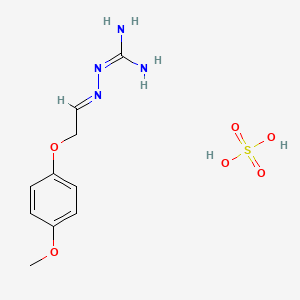

![(1S,2R,3R,5S,6R,9R)-11-methoxy-1,9,18-trimethyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B13801574.png)
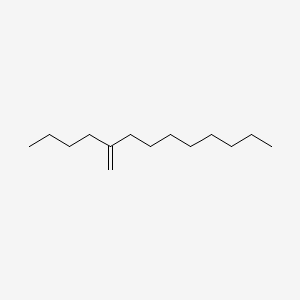
![Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
